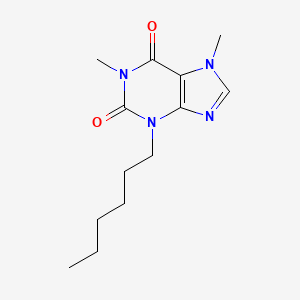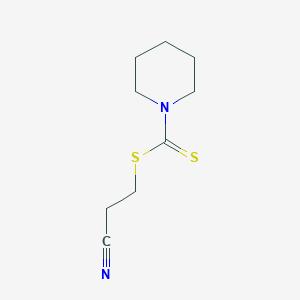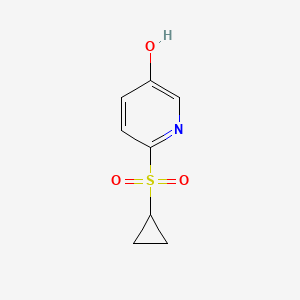
6-(Cyclopropylsulfonyl)-3-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclopropylsulfonyl)-3-pyridinol is an organic compound that features a pyridine ring substituted with a cyclopropylsulfonyl group at the 6-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylsulfonyl)-3-pyridinol typically involves the introduction of the cyclopropylsulfonyl group onto the pyridine ring, followed by the hydroxylation at the 3-position. One common method involves the use of cyclopropylsulfonyl chloride as the sulfonylating agent, which reacts with a suitable pyridine derivative under basic conditions. The hydroxylation can be achieved using various oxidizing agents under controlled conditions to ensure selective substitution at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and hydroxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Cyclopropylsulfonyl)-3-pyridinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-pyridone derivatives.
Reduction: Formation of 6-(cyclopropylthio)-3-pyridinol.
Substitution: Formation of various substituted pyridinol derivatives.
Aplicaciones Científicas De Investigación
6-(Cyclopropylsulfonyl)-3-pyridinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Cyclopropylsulfonyl)-3-pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group can form strong interactions with active sites, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Methylsulfonyl)-3-pyridinol
- 6-(Ethylsulfonyl)-3-pyridinol
- 6-(Phenylsulfonyl)-3-pyridinol
Uniqueness
6-(Cyclopropylsulfonyl)-3-pyridinol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other sulfonyl derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H9NO3S |
|---|---|
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
6-cyclopropylsulfonylpyridin-3-ol |
InChI |
InChI=1S/C8H9NO3S/c10-6-1-4-8(9-5-6)13(11,12)7-2-3-7/h1,4-5,7,10H,2-3H2 |
Clave InChI |
FQBFQJCCESVBLK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=O)(=O)C2=NC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


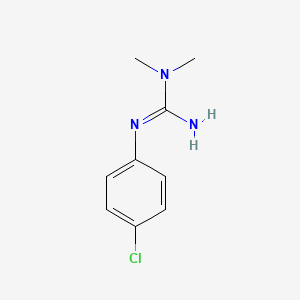
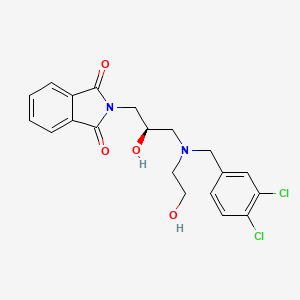

![1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008161.png)
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)
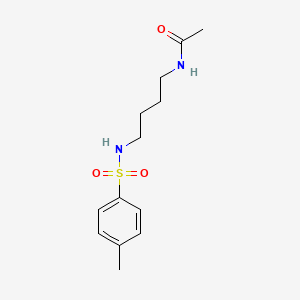


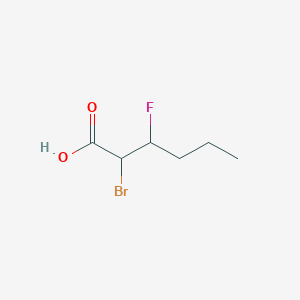
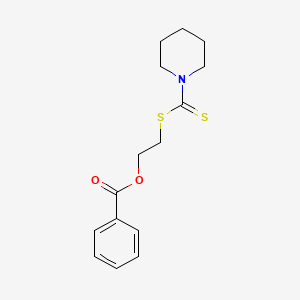

![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)
